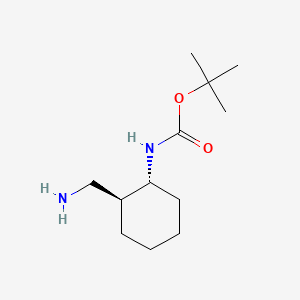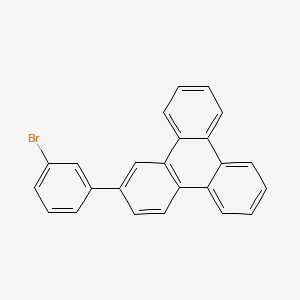
2-(3-Bromophenyl)triphenylene
Overview
Description
2-(3-Bromophenyl)triphenylene: is an organic compound with the molecular formula C24H15Br . It is a derivative of triphenylene, where one of the phenyl groups is substituted with a bromine atom at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)triphenylene typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1-bromo-3-iodobenzene with 4,4,5,5-tetramethyl-2-(triphenylene-2-yl)-1,3,2-dioxaborolane in the presence of palladium acetate, triphenylphosphine, and sodium carbonate. The reaction is carried out in a mixture of water and toluene under an inert atmosphere at reflux temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like sodium carbonate are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: More complex aromatic compounds.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-(3-Bromophenyl)triphenylene is used as a building block in the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for the creation of compounds with desirable electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its semiconducting properties .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)triphenylene largely depends on its application. In the context of organic electronics, the compound’s semiconducting properties are attributed to its conjugated π-electron system, which allows for efficient charge transport. The bromine atom can also participate in halogen bonding, influencing the compound’s molecular interactions and assembly in solid-state structures .
Comparison with Similar Compounds
- 2-Bromotriphenylene
- 3-Bromotriphenylene
- 4-Bromotriphenylene
- 2-(4-Bromophenyl)triphenylene
Comparison: 2-(3-Bromophenyl)triphenylene is unique due to the position of the bromine atom, which can influence its electronic properties and reactivity. Compared to other brominated triphenylenes, the meta-substitution in this compound can lead to different steric and electronic effects, making it suitable for specific applications in material science and organic electronics .
Properties
IUPAC Name |
2-(3-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFBIBEVROWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

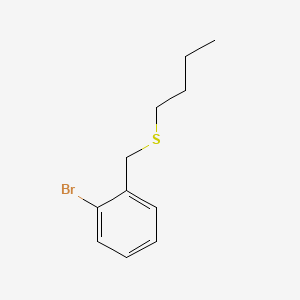
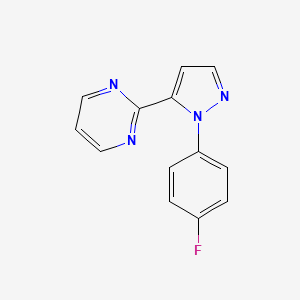
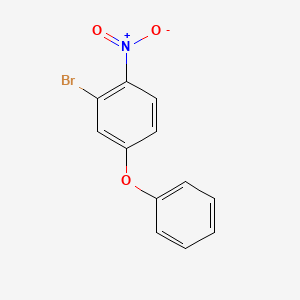
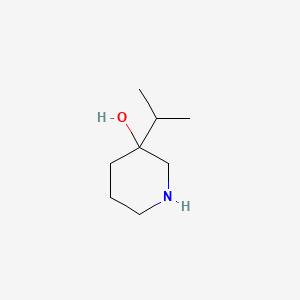
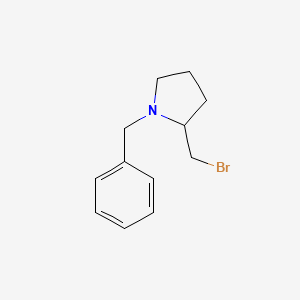

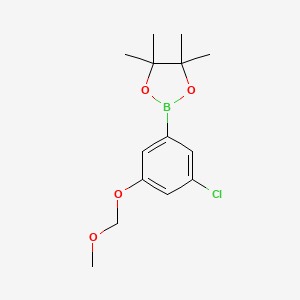
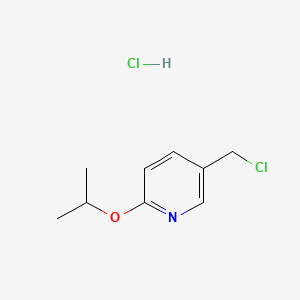

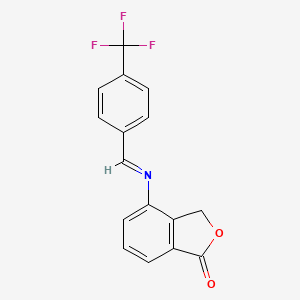
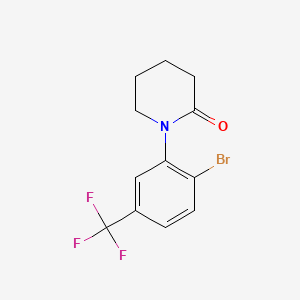
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
